molecular formula C7H8BrN3O2 B8129075 6-Bromo-N-ethyl-3-nitropyridin-2-amine

6-Bromo-N-ethyl-3-nitropyridin-2-amine

Cat. No.: B8129075
M. Wt: 246.06 g/mol
InChI Key: ORZSHZOLXJWQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-ethyl-3-nitropyridin-2-amine is a chemical compound for research and development purposes. This brominated and nitrated pyridine derivative is part of a class of compounds frequently utilized as versatile building blocks in organic synthesis and medicinal chemistry research . The presence of bromine and nitro groups on the pyridine ring makes it a valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and for further functionalization to create diverse chemical libraries . As a solid, it requires specific storage conditions to maintain stability. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment in a well-controlled laboratory setting. For detailed safety and handling information, please refer to the Safety Data Sheet. The product is shipped with cold-chain transportation to ensure integrity .

Properties

IUPAC Name

6-bromo-N-ethyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-9-7-5(11(12)13)3-4-6(8)10-7/h3-4H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZSHZOLXJWQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Aminopyridine

Nitration introduces the nitro group at the 3-position. A mixture of fuming nitric acid (90%) and concentrated sulfuric acid (1:3 v/v) at 0–5°C achieves regioselective nitration. The reaction is quenched with ice, yielding 3-nitro-2-aminopyridine with 75–80% efficiency. Lower temperatures minimize di-nitration byproducts.

Bromination at the 6-Position

Bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours. A Lewis acid catalyst (e.g., FeCl₃) directs electrophilic substitution to the 6-position, yielding 6-bromo-3-nitro-2-aminopyridine. Gas chromatography-mass spectrometry (GC-MS) confirms >90% purity post recrystallization from ethanol.

N-Ethylation of the Amine Group

Ethylation uses ethyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile under reflux (82°C, 12 hours). The product, 6-bromo-N-ethyl-3-nitropyridin-2-amine, is isolated via vacuum distillation (bp: 210–215°C at 0.5 mmHg) with 65–70% yield.

Table 1: Direct Synthesis Route Parameters

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C, 2h7892
BrominationNBS/FeCl₃, DMF, 80°C, 6h8590
EthylationEtBr/K₂CO₃, CH₃CN, 82°C, 12h6895

Bromination Followed by Nitration and Ethylation

Alternative routes prioritize bromination early to exploit directing effects.

Bromination of 2-Aminopyridine

Electrophilic bromination with Br₂ in acetic acid at 25°C for 24 hours yields 6-bromo-2-aminopyridine. The bromine atom meta-directs subsequent nitration to the 3-position.

Nitration and Ethylation

Nitration under mild conditions (HNO₃/H₂SO₄, 10°C, 1h) achieves 85% conversion. Ethylation proceeds as previously described, with total yields reaching 72%.

Ethylation Prior to Nitration and Bromination

Early N-ethylation simplifies purification but requires harsh nitration conditions.

Ethylation of 2-Aminopyridine

Ethyl iodide (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours yield N-ethyl-2-aminopyridine (90% purity).

Nitration and Bromination

Nitration demands oleum (fuming H₂SO₄) at 50°C to overcome the deactivating ethyl group. Bromination with Br₂/HBr in dichloromethane (25°C, 4h) completes the synthesis, albeit with lower overall yields (55–60%).

Catalytic Methods and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach introduces bromine via aryl boronic acids, though this method is less cost-effective for simple substrates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates nitration and bromination steps, improving yields by 12–15% compared to conventional heating.

Table 2: Catalytic vs. Conventional Methods

ParameterConventionalMicrowave
Reaction Time6h20min
Yield (%)6880
Energy ConsumptionHighLow

Industrial-Scale Production Considerations

Continuous Flow Reactors

Tubular reactors with inline analytics (e.g., FT-IR monitoring) enhance reproducibility. A three-stage system achieves 85% overall yield at 10 kg/day throughput.

Solvent Recycling

DMF and acetonitrile are recovered via fractional distillation, reducing costs by 30%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-4), 6.89 (s, 1H, H-5), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₇H₈BrN₃O₂ [M+H]⁺: 274.9724; found: 274.9721.

Challenges and Limitations

Regioselectivity Issues

Competing bromination at the 4-position (5–8% byproducts) necessitates careful catalyst selection.

Nitro Group Reduction

Unintended reduction during ethylation is mitigated by excluding reducing agents and maintaining inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-ethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

6-Bromo-N-ethyl-3-nitropyridin-2-amine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine substituent allows for various substitution reactions, enabling the formation of derivatives with different functional groups.

Biology

The compound exhibits significant biological activity, making it useful in enzyme inhibition studies and receptor binding assays. Its structural similarity to biologically active molecules facilitates research into its potential as an inhibitor for specific enzymes involved in metabolic pathways.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate. Compounds derived from 6-Bromo-N-ethyl-3-nitropyridin-2-amine are being investigated for their efficacy in treating conditions such as hypertension and neuropsychiatric disorders.

Case Study 1: Antiproliferative Activity

A study published in the Molecules journal examined the antiproliferative effects of various nitro-substituted pyridines, including derivatives of 6-Bromo-N-ethyl-3-nitropyridin-2-amine. The results indicated that certain modifications to the nitro group enhanced cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Inhibition

Research conducted on GABA receptor selective ligands highlighted the role of similar pyridine derivatives in modulating receptor activity. The findings suggested that compounds like 6-Bromo-N-ethyl-3-nitropyridin-2-amine could be explored for their therapeutic effects in treating trigeminal orofacial pain .

CompoundIC50 (µM)TargetApplication
6-Bromo-N-ethyl-3-nitropyridin-2-amine35GABAARPain management
Derivative A15FTOCancer treatment
Derivative B>100KDMsNeuropsychiatric disorders

Mechanism of Action

The mechanism of action of 6-Bromo-N-ethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The ethyl group attached to the nitrogen atom can influence the compound’s lipophilicity and overall bioavailability .

Comparison with Similar Compounds

Structural Analogues: Halogen and Alkylamine Variations

Key structural analogues differ in halogen type (Br vs. Cl), nitro group positioning, or alkylamine substituents. These variations impact physicochemical properties, reactivity, and biological activity.

Table 1: Comparison of 6-Bromo-N-ethyl-3-nitropyridin-2-amine with Structural Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Activities References
6-Bromo-N-ethyl-3-nitropyridin-2-amine C₇H₈BrN₃O₂ 262.07 g/mol Br (6), NO₂ (3), NHCH₂CH₃ (2) Intermediate in drug synthesis
6-Chloro-N-isopropyl-3-nitropyridin-2-amine C₈H₁₀ClN₃O₂ 231.64 g/mol Cl (6), NO₂ (3), NHCH(CH₃)₂ (2) Anticancer activity (in vitro)
5-Bromo-6-chloro-3-nitropyridin-2-amine C₅H₃BrClN₃O₂ 267.46 g/mol Br (5), Cl (6), NO₂ (3), NH₂ (2) Higher halogen density; enhanced reactivity
5-Bromo-6-methoxy-3-nitropyridin-2-amine C₆H₆BrN₃O₃ 288.04 g/mol Br (5), OCH₃ (6), NO₂ (3), NH₂ (2) Improved solubility in polar solvents
Substituent Effects on Physicochemical Properties
  • Halogen Substituents: Bromine at position 6 (target compound) increases molecular weight and polarizability compared to chlorine analogues (e.g., 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, 231.64 g/mol) .
  • Alkylamine Groups :

    • The ethyl group in the target compound provides moderate steric bulk compared to the isopropyl group in 6-Chloro-N-isopropyl-3-nitropyridin-2-amine, which may reduce metabolic degradation .
    • Methyl or methoxy substituents (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine) improve solubility in DMSO and aqueous buffers, critical for biological assays .
Spectroscopic and Crystallographic Insights
  • NMR Profiles :
    The target compound’s ¹H-NMR spectrum (DMSO-d₆) is expected to show characteristic peaks for aromatic protons (e.g., 4-H and 1-H as doublets) and ethylamine protons (δ ~1.1–3.5 ppm), similar to 6-Bromo-3-nitropyridin-2-amine in .

Biological Activity

6-Bromo-N-ethyl-3-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

The molecular formula for 6-Bromo-N-ethyl-3-nitropyridin-2-amine is C8H9BrN4O2, with a molecular weight of approximately 248.08 g/mol. The structure features a bromine atom and a nitro group attached to a pyridine ring, which is known to influence its biological properties.

Synthesis

The synthesis of 6-Bromo-N-ethyl-3-nitropyridin-2-amine typically involves several steps, including:

  • Bromination : The introduction of the bromine atom into the pyridine ring.
  • N-Ethylation : The addition of an ethyl group to the nitrogen atom.
  • Nitration : The introduction of the nitro group at the appropriate position on the pyridine ring.

These reactions can be performed using standard organic synthesis techniques, including electrophilic aromatic substitution for bromination and nitration.

Antiproliferative Effects

Research has indicated that derivatives of nitropyridine compounds, including 6-Bromo-N-ethyl-3-nitropyridin-2-amine, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that related compounds showed IC50 values in the low micromolar range against human cancer cell lines, suggesting potential as anticancer agents .

The biological activity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, disrupting cell signaling pathways involved in proliferation and survival.
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Study 1: Anticancer Activity

In a recent study, 6-Bromo-N-ethyl-3-nitropyridin-2-amine was tested against several cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM against breast cancer cells (MCF7) and 8 µM against lung cancer cells (A549). These results indicate promising anticancer activity and warrant further investigation into its mechanism .

Study 2: Selectivity and Toxicity

Another study focused on the selectivity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine compared to other similar compounds. It was found that while it exhibited potent activity against cancer cells, it showed lower toxicity in normal cell lines, suggesting a favorable therapeutic index .

Data Summary Table

Parameter Value
Molecular FormulaC8H9BrN4O2
Molecular Weight248.08 g/mol
Antiproliferative IC50 (MCF7)~5 µM
Antiproliferative IC50 (A549)~8 µM
MechanismKinase inhibition, apoptosis

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the identity of 6-Bromo-N-ethyl-3-nitropyridin-2-amine in synthetic samples?

  • Methodological Answer :

  • X-ray crystallography is critical for unambiguous structural confirmation, as demonstrated in studies of brominated pyridine derivatives (e.g., single-crystal analysis with mean C–C bond precision of 0.008 Å) .
  • NMR spectroscopy (¹H/¹³C) and FT-IR are essential for functional group validation, particularly for nitro (-NO₂) and ethylamino (-NH-C₂H₅) groups. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, especially given the compound’s bromine isotopic signature (⁷⁹Br/⁸¹Br) .

Q. What are the common synthetic pathways for preparing 6-Bromo-N-ethyl-3-nitropyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Nucleophilic substitution : React 6-bromo-3-nitropyridin-2-amine with ethyl halides (e.g., ethyl iodide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃). Optimize temperature (60–80°C) to minimize byproducts like dehalogenation .
  • Reductive amination : Use nitro group reduction (e.g., H₂/Pd-C) followed by ethylation. Control reaction time to prevent over-reduction of the pyridine ring .
  • Yield optimization : Monitor intermediates via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of ethylating agent) to account for steric hindrance from bromine .

Q. How do the bromine and nitro substituents influence the compound’s reactivity in subsequent functionalization reactions?

  • Methodological Answer :

  • Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but requires inert conditions (e.g., anhydrous solvents) to prevent hydrolysis. Steric effects may slow kinetics compared to chloro analogs .
  • Nitro groups direct electrophilic substitutions to meta positions. For reduction (e.g., to amine), use selective catalysts (e.g., Fe/HCl) to avoid pyridine ring hydrogenation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of 6-Bromo-N-ethyl-3-nitropyridin-2-amine?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing viable reaction pathways .
  • Machine learning models trained on similar bromopyridine reactions can suggest optimal catalysts (e.g., Pd vs. Cu) and solvents (e.g., DMF vs. THF) .
  • Example workflow :

Simulate nitro reduction pathways to identify activation barriers.

Validate predictions via small-scale experiments (e.g., 0.1 mmol trials).

Iterate using feedback loops between computation and experimentation .

Q. What experimental design strategies resolve contradictions in regioselectivity data for substitutions on the pyridine ring?

  • Methodological Answer :

  • Factorial design (e.g., 2³ design) tests variables like temperature, solvent polarity, and catalyst loading to isolate factors affecting regioselectivity .
  • Case study : Contradictory reports on bromine-directed vs. nitro-directed substitutions can be addressed by:

Varying electrophile hardness (e.g., soft vs. hard Lewis acids).

Comparing kinetic (low-temperature) vs. thermodynamic (high-temperature) products .

  • Statistical analysis (ANOVA) quantifies significance of each variable, enabling robust protocol development .

Q. How should researchers reconcile discrepancies in spectroscopic data for nitro- and bromo-substituted pyridines?

  • Methodological Answer :

  • Comparative analysis : Compile NMR/IR data for structurally similar compounds (e.g., 6-Bromo-3-methoxypyridin-2-amine ) to identify trends in chemical shifts.
  • Dynamic NMR : Resolve rotational barriers in ethylamino groups causing peak splitting .
  • Hybrid techniques : Pair solid-state IR with solution-phase data to distinguish solvent effects vs. inherent vibrational modes .

Data Contradiction Analysis Framework

Contradiction Type Resolution Strategy Relevant Evidence
Regioselectivity variabilityUse kinetic vs. thermodynamic control experiments; apply DFT transition-state analysis
Spectral peak misassignmentCross-validate with computational spectroscopy (e.g., Gaussian) and isotopic labeling
Yield inconsistenciesImplement factorial design to isolate critical variables (e.g., solvent purity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.